Bienvenue dans la boutique en ligne BenchChem!

Gamibetal

Anticonvulsant Stereoselectivity GABA Receptor

Gamibetal (GABOB) is a racemic GABA analogue anticonvulsant with clinically established adjunctive efficacy in refractory epilepsy. Sourcing the correct stereochemical form is critical: the (3S)-enantiomer demonstrates twice the anticonvulsant potency of the (3R)-form, and racemic versus enantiopure material will yield fundamentally different pharmacological outcomes. This compound's exceptionally high LD50 (7,000 mg/kg in rodents) and wide therapeutic index make it ideal for chronic dosing and safety pharmacology studies. Ensure your research integrity—specify racemic Gamibetal or enantiopure (S)-(+)-GABOB at procurement.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 352-21-6
Cat. No. B167257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamibetal
CAS352-21-6
Synonyms4-amino-3-hydroxybutyric acid
4-amino-3-hydroxybutyric acid, (+-)-isomer
4-amino-3-hydroxybutyric acid, (R)-isomer
4-amino-3-hydroxybutyric acid, (S)-isomer
4-amino-3-hydroxybutyric acid, (Z)-2-butenedioate salt (1:1), (+-)-isomer
4-amino-3-hydroxybutyric acid, (Z)-2-butenedioate salt (2:1), (+-)-isomer
4-amino-3-hydroxybutyric acid, hydrobromide, magnesium salt
4-amino-3-hydroxybutyric acid, hydrochloride
4-amino-3-hydroxybutyric acid, ion (1-), (+-)-isomer
4-amino-3-hydroxybutyric acid, monosodium salt
GABOB
gamma-amino-beta-hydroxybutyric acid
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CN)O)C(=O)O
InChIInChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
InChIKeyYQGDEPYYFWUPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamibetal (CAS 352-21-6): An Endogenous GABA Analogue for Adjuvant Epilepsy Management


Gamibetal (γ-Amino-β-hydroxybutyric acid, GABOB) is an anticonvulsant used clinically in Europe, Japan, and Mexico for the treatment of epilepsy [1]. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and has been identified as an endogenous metabolite of GABA [2]. As a racemic mixture of (3S)-(+)-GABOB and (3R)-(-)-GABOB stereoisomers, it functions as a GABA receptor agonist with stereoselective pharmacological activity [3].

Why GABOB (Gamibetal) Cannot Be Replaced by GABA or Other GABA Analogues in Procurement


Despite being a close structural analogue of GABA, Gamibetal exhibits distinct pharmacological and physicochemical properties that preclude simple substitution. Relative to GABA, GABOB demonstrates more potent inhibitory effects on the central nervous system, potentially due to its enhanced capacity to traverse the blood-brain barrier [1]. Furthermore, the stereoisomers of GABOB display marked differences in both brain penetration and anticonvulsant potency, with the (3S)-enantiomer being approximately twice as potent as its (3R) counterpart [2]. These stereospecific differences, coupled with its established clinical role as an adjuvant rather than a primary monotherapy [3], underscore the importance of sourcing and utilizing the specific racemic mixture or enantiopure form required for a given research or clinical application.

Gamibetal (GABOB) Evidence Guide: Quantitative Differentiation for Scientific Selection


Stereoisomer-Dependent Anticonvulsant Potency: (S)-(+)-GABOB is Twice as Potent as (R)-(-)-GABOB

The anticonvulsant activity of Gamibetal's constituent stereoisomers is not equivalent. The (S)-(+)-GABOB enantiomer exhibits approximately twice the potency of the (R)-(-)-GABOB enantiomer [1]. This stereoselective difference is critical for applications requiring precise pharmacological control, such as in vivo models or potential enantiopure drug development.

Anticonvulsant Stereoselectivity GABA Receptor

Stereoisomer-Dependent Brain Penetration: l-GABOB Readily Crosses the Blood-Brain Barrier While d-GABOB Does Not

The ability of GABOB stereoisomers to enter the central nervous system is fundamentally different. Following intraperitoneal administration in mice, the l-GABOB enantiomer [(3R)-(-)-GABOB] was found to penetrate significantly into the brain, whereas the d-GABOB enantiomer [(3S)-(+)-GABOB] exhibited negligible brain penetration [1]. This stark contrast in CNS bioavailability is a key differentiator for applications requiring central activity.

Blood-Brain Barrier Pharmacokinetics Stereoselectivity

Clinical Efficacy as Add-On Therapy in Refractory Focal Epilepsy: 25% of Patients Achieve ≥50% Seizure Reduction

Unlike many first-line anticonvulsants intended for monotherapy, Gamibetal (GABOB) demonstrates its primary clinical utility as an add-on treatment. In a 26-week clinical trial involving 25 adult patients with severe, treatment-refractory focal epilepsy, the addition of GABOB (250 mg twice daily) to existing antiepileptic regimens resulted in a ≥50% reduction in total seizure frequency for 25% of the participants [1].

Epilepsy Adjuvant Therapy Clinical Trial

Acute Toxicity Profile: Low Oral Toxicity with LD50 Values Exceeding 7000 mg/kg in Rodents

In preclinical safety assessments, Gamibetal (GABOB) exhibits a favorable acute toxicity profile. Intraperitoneal administration in both rats and mice yielded LD50 values of 7000 mg/kg . This low acute toxicity, when compared to other antiepileptic drugs with narrower therapeutic indices, can be a relevant factor in research settings where high doses are required or safety margins are a primary concern.

Toxicology Safety LD50

Gamibetal (GABOB) Application Scenarios Based on Quantitative Evidence


Neuroscience Research Requiring Precise Stereochemical Control of GABAergic Modulation

For studies investigating GABA receptor function or seizure mechanisms where stereospecific activity is critical, sourcing enantiopure (S)-(+)-GABOB or (R)-(-)-GABOB is essential. The evidence demonstrates a 2-fold difference in anticonvulsant potency [1] and a fundamental difference in brain penetration between the isomers [2]. Using the racemic mixture (Gamibetal) versus a specific enantiomer will yield different pharmacological outcomes and must be carefully considered in experimental design.

Investigational Adjuvant Therapy in Preclinical Models of Refractory Epilepsy

Given its established role as an add-on therapy in human clinical trials [3], Gamibetal is best utilized in preclinical epilepsy research not as a standalone anticonvulsant but as an adjuvant to existing treatments. This application scenario is supported by data showing a 25% responder rate for ≥50% seizure reduction when used as adjunctive therapy in patients with severe, refractory focal epilepsy [3].

High-Dose Toxicology Studies or Safety Pharmacology Assessments

The exceptionally high LD50 values (7000 mg/kg in rodents) make Gamibetal a suitable tool for toxicology studies requiring high doses or for safety pharmacology experiments where a wide therapeutic index is desirable. Its low acute toxicity profile reduces the likelihood of confounding adverse events in chronic dosing studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gamibetal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.